molecular formula C18H23NO3 B5904739 [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone

Cat. No.: B5904739
M. Wt: 301.4 g/mol
InChI Key: GOHJLGMXXZTEIW-ZFWWWQNUSA-N
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Description

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclic azabicycloheptane core, which is known for its rigidity and stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-2-azabicyclo[221]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone typically involves multiple steps, starting from readily available starting materials

    Synthesis of Azabicycloheptane Core: This step often involves the cyclization of a suitable precursor, such as a 1,3-diamine, under acidic conditions to form the bicyclic structure.

    Introduction of Phenylmethanone Moiety: The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alkanes or alcohols.

Scientific Research Applications

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a valuable scaffold for designing drugs with specific biological activities. It can be used to develop inhibitors for enzymes or receptors involved in various diseases.

    Materials Science: The stability and rigidity of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone is unique due to its rigid bicyclic structure, which provides stability and specificity in its interactions with biological targets. This makes it a valuable compound for drug design and other scientific applications.

Properties

IUPAC Name

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-9-22-16-8-6-14(11-17(16)21-4-2)18(20)19-12-13-5-7-15(19)10-13/h3,6,8,11,13,15H,1,4-5,7,9-10,12H2,2H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHJLGMXXZTEIW-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CC3CCC2C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(=O)N2C[C@H]3CC[C@H]2C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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